

tert-Butyl 4-(3-bromopropyl)piperidine-1-carboxylate physical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	<i>tert-Butyl 4-(3-bromopropyl)piperidine-1-carboxylate</i>
Cat. No.:	B186599

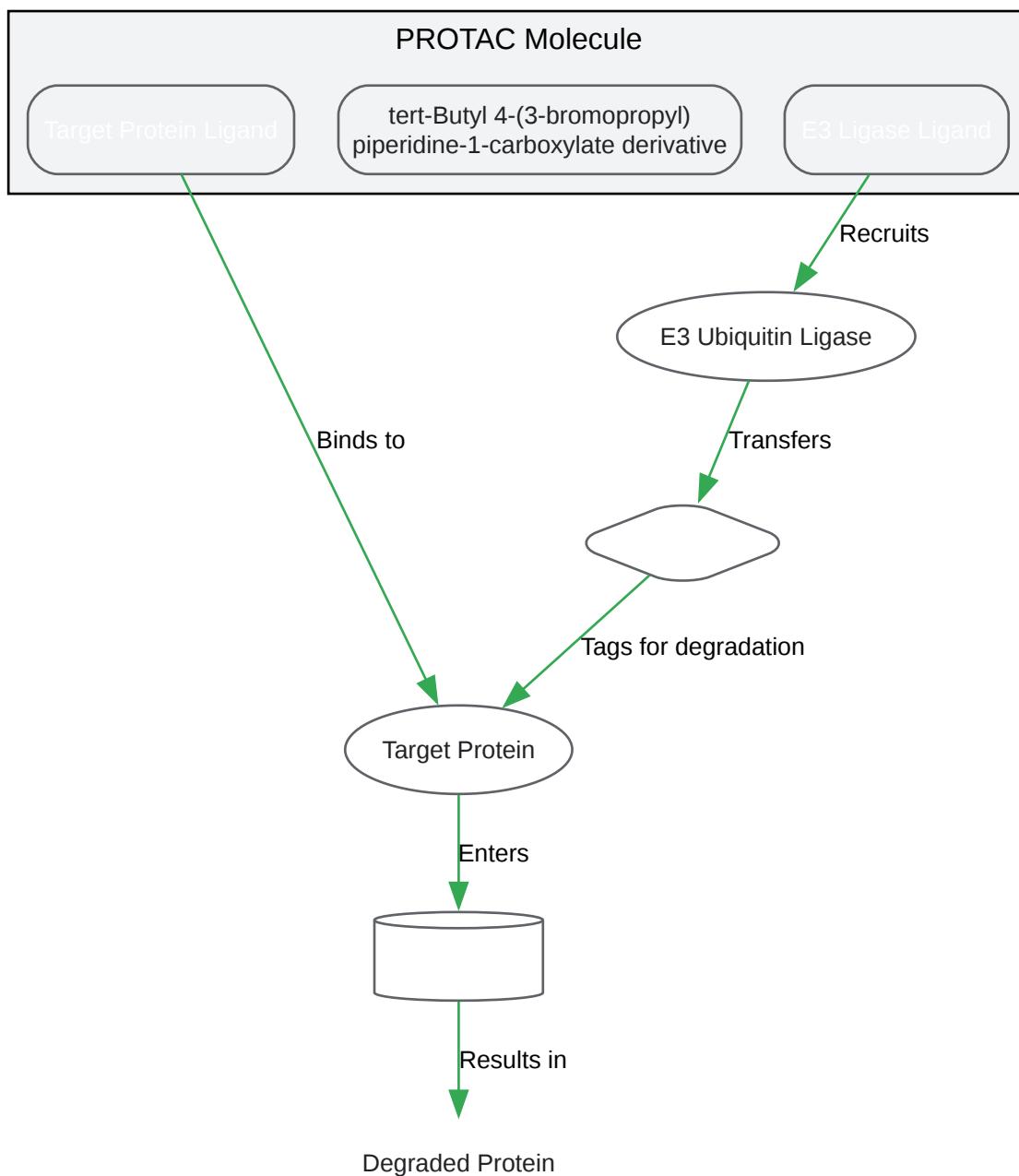
[Get Quote](#)

tert-Butyl 4-(3-bromopropyl)piperidine-1-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical properties of **tert-Butyl 4-(3-bromopropyl)piperidine-1-carboxylate**, a key building block in the development of novel therapeutics, particularly in the field of Proteolysis Targeting Chimeras (PROTACs). This document is intended to serve as a comprehensive resource for researchers and scientists involved in drug discovery and development.

Core Physical Properties


Precise physical property data for **tert-Butyl 4-(3-bromopropyl)piperidine-1-carboxylate** is not extensively reported in publicly available literature. The following table summarizes the available and computed data for this compound.

Physical Property	Value	Source
Molecular Formula	C ₁₃ H ₂₄ BrNO ₂	[1] [2]
Molecular Weight	306.24 g/mol	[1] [2]
CAS Number	164149-27-3	[1] [2]
Appearance	Solid or liquid	
Melting Point	Not available	
Boiling Point	Not available	
Density	Not available	
Solubility	Not available	
Storage Temperature	2-8°C, Sealed in dry conditions	

Application in PROTAC Synthesis

tert-Butyl 4-(3-bromopropyl)piperidine-1-carboxylate is a bifunctional molecule commonly employed as a linker in the synthesis of PROTACs.[\[2\]](#)[\[3\]](#) PROTACs are novel therapeutic agents that utilize the cell's own ubiquitin-proteasome system to selectively degrade target proteins implicated in disease. The piperidine ring and the bromopropyl group of this compound provide versatile handles for covalent attachment to a target protein ligand and an E3 ubiquitin ligase ligand, respectively.

The logical workflow for the role of a linker like **tert-Butyl 4-(3-bromopropyl)piperidine-1-carboxylate** in a PROTAC is depicted below.

[Click to download full resolution via product page](#)

Caption: Role of the Linker in PROTAC-mediated Protein Degradation.

Experimental Protocols for Physical Property Determination

While specific experimental data for **tert-Butyl 4-(3-bromopropyl)piperidine-1-carboxylate** is limited, the following are generalized, representative protocols for determining the key physical properties of a solid organic compound.

Melting Point Determination

The melting point of a solid compound can be determined using a capillary melting point apparatus.

Procedure:

- A small, dry sample of the compound is finely powdered.
- The powdered sample is packed into a capillary tube to a height of 2-3 mm.
- The capillary tube is placed in the heating block of the melting point apparatus.
- The sample is heated at a slow, controlled rate (e.g., 1-2°C per minute) near the expected melting point.
- The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded as the melting range.

Boiling Point Determination (for liquid form or if it melts at a low temperature)

The boiling point can be determined by distillation.

Procedure:

- The compound (a few milliliters) is placed in a round-bottom flask with a few boiling chips.
- A distillation apparatus is assembled with a condenser and a thermometer. The thermometer bulb should be positioned just below the side arm of the distillation head.
- The flask is heated gently.

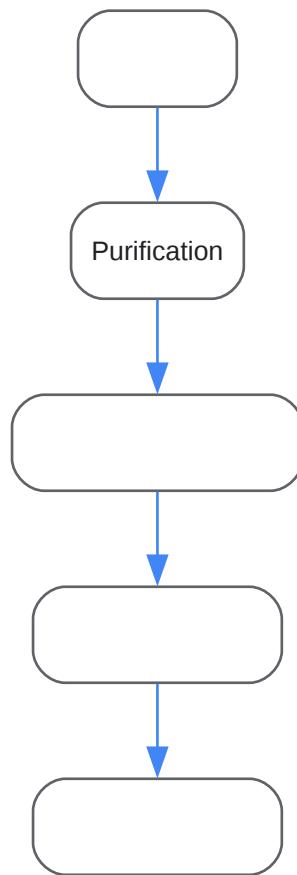
- The temperature is recorded when the liquid begins to boil and a steady reflux of condensate is observed on the thermometer bulb. This stable temperature is the boiling point.

Density Determination

For a solid, density can be determined by volume displacement.

Procedure:

- A known mass of the solid compound is weighed accurately.
- A graduated cylinder is filled with a liquid in which the compound is insoluble. The initial volume is recorded.
- The weighed solid is carefully added to the graduated cylinder, ensuring no splashing.
- The new volume is recorded. The difference in volume represents the volume of the solid.
- Density is calculated by dividing the mass of the solid by its volume.


Solubility Determination

A qualitative assessment of solubility can be performed in various solvents.

Procedure:

- A small amount of the compound (e.g., 10 mg) is placed in a test tube.
- A small volume of a solvent (e.g., 1 mL) is added.
- The mixture is agitated or sonicated.
- The mixture is visually inspected to determine if the solid has dissolved completely.
- This process is repeated with a range of solvents of varying polarities (e.g., water, ethanol, dichloromethane, hexane).

The following diagram illustrates a general workflow for the characterization of a novel chemical compound.

[Click to download full resolution via product page](#)

Caption: General Workflow for New Compound Characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. tert-Butyl 4-(3-bromopropyl)piperidine-1-carboxylate | 164149-27-3 | PGA14927
[biosynth.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]

- To cite this document: BenchChem. [tert-Butyl 4-(3-bromopropyl)piperidine-1-carboxylate physical properties]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b186599#tert-butyl-4-3-bromopropyl-piperidine-1-carboxylate-physical-properties\]](https://www.benchchem.com/product/b186599#tert-butyl-4-3-bromopropyl-piperidine-1-carboxylate-physical-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com